methyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications
Synthesis and Antiviral Activity
Researchers have synthesized a range of compounds, including those related to the specified chemical structure, to explore their potential as antiviral agents. For example, compounds derived from thieno[2,3-d]pyrimidine showed activity against influenza A neuraminidase virus (H3N2), highlighting their potential in antiviral therapy (Abd El-All et al., 2016).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016). These studies suggest that modifying the pyrazolopyrimidine scaffold can yield compounds with significant biological activity.
Antibacterial and Antifungal Potential
The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics have revealed their insecticidal and antibacterial potential, suggesting their usefulness in developing new antimicrobial agents (Deohate & Palaspagar, 2020). This research highlights the compound's versatility in addressing various microbial threats.
Antitubercular Activities
Pyrimidine-azetidinone analogs have been synthesized and tested for their antimicrobial, including antitubercular, activities. These compounds showed promising results against mycobacterium tuberculosis, offering potential pathways for tuberculosis treatment development (Chandrashekaraiah et al., 2014).
Heterocyclic Synthesis and Biological Evaluation
The exploration of thieno[2,3-d]pyrimidine derivatives incorporating the pyrazole moiety has led to the synthesis of new compounds with potential biological applications. These studies often aim to expand the chemical diversity of known bioactive heterocycles and assess their biological activities (Gomha et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It is known that pyrazoline derivatives can interact with various enzymes and receptors in the body, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds have been reported to affect various cellular components negatively under conditions of oxidative stress .
Pharmacokinetics
The compound’s molecular weight (38441) suggests that it may have good bioavailability.
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
methyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-17(25)12-3-6-27-16(12)21-15(24)11-8-22(9-11)13-7-14(19-10-18-13)23-5-2-4-20-23/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVIXASXVBSRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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